molecular formula C30H35NO3 B1196478 Ormeloxifene CAS No. 51423-20-2

Ormeloxifene

货号: B1196478
CAS 编号: 51423-20-2
分子量: 457.6 g/mol
InChI 键: XZEUAXYWNKYKPL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

化学反应分析

Ormeloxifene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the this compound molecule.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

科学研究应用

Cancer Treatment

Ormeloxifene has shown promising results in various cancer types, including pancreatic, prostate, breast, and ovarian cancers.

Case Studies

  • Pancreatic Cancer : A study demonstrated that this compound significantly inhibited pancreatic cancer cell proliferation and enhanced the efficacy of gemcitabine by 75% in xenograft models .
  • Prostate Cancer : this compound treatment led to reduced tumor growth by inhibiting epithelial-to-mesenchymal transition (EMT) processes, showcasing its potential in managing metastatic prostate cancer .

Summary Table of Cancer Studies

Cancer TypeStudy FocusKey Findings
PancreaticEfficacy with gemcitabine75% enhanced antitumor effect in xenograft models
ProstateInhibition of EMTReduced tumor growth and metastatic phenotypes
BreastCell proliferation suppressionSignificant inhibition observed
OvarianAnti-cancer activityEffective against various tumor types

Gynecological Applications

This compound is also utilized for managing conditions such as dysfunctional uterine bleeding and menorrhagia.

Efficacy in Menorrhagia

A notable study reported that this compound effectively reduced menstrual blood loss in patients with dysfunctional uterine bleeding (DUB), achieving an 84% relief rate from dysmenorrhea after treatment .

Safety Profile

This compound has a favorable safety profile with minimal side effects, making it a suitable option for long-term use in women experiencing heavy menstrual bleeding .

Summary Table of Gynecological Studies

ConditionTreatment DurationEfficacy RateSide Effects
Dysfunctional Uterine Bleeding6 months84% symptom reliefMild abdominal pain reported
Menorrhagia6 months78% cure rateMinimal side effects noted

Pharmacological Properties

This compound's pharmacological profile indicates it possesses antioxidant properties and influences systemic hemodynamics positively, making it a candidate for further exploration in cardiovascular health as well .

相似化合物的比较

Ormeloxifene is unique among selective estrogen receptor modulators due to its nonsteroidal nature and once-weekly dosing regimen. Similar compounds include:

生物活性

Ormeloxifene, also known as a selective estrogen receptor modulator (SERM), has garnered attention for its diverse biological activities, particularly in the fields of oncology and gynecology. This article will delve into the compound's mechanisms of action, efficacy in various clinical scenarios, and relevant case studies, supported by data tables and research findings.

This compound exhibits its biological activity primarily through the modulation of estrogen receptors (ERs). It can act as an agonist or antagonist depending on the tissue type, which underlies its effectiveness in treating different conditions.

  • Anti-Cancer Activity :
    • This compound has demonstrated potent anti-cancer properties, particularly in breast cancer and head and neck squamous cell carcinoma (HNSCC). It induces apoptosis via both intrinsic and extrinsic pathways, with notable activation of caspases and mitochondrial dysfunction .
    • In breast cancer models, this compound inhibited cell proliferation in estrogen receptor-positive (ER+) MCF-7 cells more effectively than in estrogen receptor-negative (ER−) MDA-MB231 cells. It caused cell cycle arrest at the G0/G1 phase by upregulating p21 and p27 while downregulating cyclins D1 and E .
  • Impact on Signaling Pathways :
    • The compound inhibits the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, which is often aberrantly activated in various cancers. This inhibition leads to reduced tumor growth and enhanced sensitivity to other chemotherapeutic agents like gemcitabine in pancreatic cancer models .
  • Gynecological Applications :
    • In managing dysfunctional uterine bleeding (DUB), this compound has shown significant efficacy. A study indicated that 84% of patients experienced relief from dysmenorrhea after treatment, with substantial improvements in hemoglobin levels and endometrial thickness .

Table 1: Summary of Clinical Findings on this compound

Study FocusOutcome MeasuresResultsReference
Dysfunctional Uterine BleedingPABC score, hemoglobin levelsSignificant decrease in PABC score (p<0.001)
Breast CancerCell proliferation, apoptosisInduced apoptosis; inhibited growth in MCF-7
HNSCCCell survival, signaling pathwaysInhibited AKT phosphorylation; enhanced apoptosis
MastalgiaPain relief, breast lump size97.6% complete relief after 12 weeks

Case Studies

  • Dysfunctional Uterine Bleeding :
    A randomized controlled trial involving women diagnosed with DUB treated with this compound showed a marked improvement in symptoms over 25 weeks. The median PABC score decreased significantly from baseline (p<0.001), indicating effective management of bleeding episodes .
  • Breast Cancer Treatment :
    In a study focusing on breast cancer cell lines, this compound was found to induce apoptosis at low concentrations by depolarizing mitochondrial membrane potential. This effect was linked to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .
  • Mastalgia Management :
    A prospective study evaluated the efficacy of this compound in treating mastalgia and fibroadenoma. Results indicated that 97.6% of women reported complete relief from mastalgia after three months of treatment, showcasing its potential as a safer alternative to traditional therapies .

属性

IUPAC Name

1-[2-[4-(7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl)phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZEUAXYWNKYKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60860460
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51423-20-2
Record name Pyrrolidine, 1-(2-(4-(3,4-dihydro-7-methoxy-2,2-dimethyl-3-phenyl-2H-1-benzopyran-4-yl)phenoxy)ethyl)-, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051423202
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC147956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-{2-[4-(7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-1-benzopyran-4-yl)phenoxy]ethyl}pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ormeloxifene
Reactant of Route 2
Reactant of Route 2
Ormeloxifene
Reactant of Route 3
Ormeloxifene
Reactant of Route 4
Reactant of Route 4
Ormeloxifene
Reactant of Route 5
Ormeloxifene
Reactant of Route 6
Reactant of Route 6
Ormeloxifene

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。